sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate
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Overview
Description
Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate is a versatile organosulfur compound. It finds applications in organic synthesis, medicinal chemistry, and various scientific research fields. As a sulfinic acid derivative, it plays a crucial role in the development of new methodologies and the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials
Sodium hydride
(tert-Butoxycarbonyl)pyrrolidine-3-carbaldehyde
Methanesulfinic acid
Reaction Conditions
The synthesis involves the deprotonation of (tert-Butoxycarbonyl)pyrrolidine-3-carbaldehyde with sodium hydride.
This is followed by the addition of methanesulfinic acid to form the desired sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate.
The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature.
Industrial Production Methods
In an industrial setting, the production methods may involve larger-scale reactors and more optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction
It can be reduced to produce the corresponding sulfinate.
Substitution
The compound can participate in nucleophilic substitution reactions, where the sulfinic acid moiety is replaced with various nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Typical conditions involve controlled temperature and pH to facilitate specific reactions.
Major Products Formed
Oxidation products: Sulfonic acid derivatives
Reduction products: Sulfinates
Substitution products: Varies based on the nucleophile used
Scientific Research Applications
Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate has several scientific research applications:
Organic Synthesis: : Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: : Plays a role in the design and synthesis of potential drug candidates, particularly in the modification of biologically active molecules.
Materials Science: : Utilized in the preparation of novel materials with unique properties.
Biological Research: : Involved in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through its sulfinic acid moiety, which can participate in various chemical transformations. The mechanism of action involves:
Molecular Targets: : Enzymes and proteins that interact with sulfinic acid groups.
Pathways Involved: : Redox pathways, nucleophilic substitution mechanisms, and enzyme-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
Sodium methanesulfinate
Sodium benzenesulfinate
Sodium toluenesulfinate
Uniqueness
Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate is unique due to its specific structure, which combines a pyrrolidine ring with a sulfinic acid moiety. This structural combination imparts unique reactivity and specificity in various chemical reactions, making it a valuable compound in research and industrial applications. Other similar compounds may lack this combination, leading to different reactivity and applications.
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Properties
CAS No. |
2138167-83-4 |
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Molecular Formula |
C10H18NNaO4S |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methanesulfinate |
InChI |
InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-5-4-8(6-11)7-16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 |
InChI Key |
DJEDNMXKXZIJFG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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